SH-053-S-CH3-2'F is a novel benzodiazepine derivative that acts as a positive allosteric modulator of gamma-aminobutyric acid type A receptors. This compound has garnered attention due to its selective action on specific receptor subtypes, particularly the alpha-2, alpha-3, and alpha-5 subunits, which are implicated in various neurophysiological processes. The compound's development is part of ongoing research aimed at understanding and improving the therapeutic profiles of benzodiazepines while minimizing adverse effects associated with traditional agents.
The synthesis and characterization of SH-053-S-CH3-2'F have been documented in several scientific studies, highlighting its pharmacological properties and potential applications in neuroscience. Notably, research articles from the National Center for Biotechnology Information and other reputable journals provide insights into its behavioral effects and molecular interactions with GABA A receptors .
SH-053-S-CH3-2'F is classified as a benzodiazepine derivative. It belongs to a group of compounds that enhance the inhibitory effects of gamma-aminobutyric acid, a neurotransmitter that plays a critical role in reducing neuronal excitability throughout the nervous system. This classification is significant for understanding its mechanism of action and potential therapeutic applications.
The synthesis of SH-053-S-CH3-2'F involves several chemical reactions typically characterized by the formation of complex organic structures. The compound is synthesized from precursor materials through a series of steps that include functional group modifications and stereochemical considerations.
The detailed synthesis process includes:
The molecular structure of SH-053-S-CH3-2'F can be described as follows:
Key structural data include:
SH-053-S-CH3-2'F undergoes several chemical reactions during its synthesis and in biological systems:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity .
SH-053-S-CH3-2'F functions by binding to the benzodiazepine site on GABA A receptors, leading to an increase in the frequency of chloride channel opening events. This results in enhanced inhibitory neurotransmission.
Research indicates that this compound exhibits selective modulation at alpha subtypes 2, 3, and 5, which are associated with anxiolytic effects without the sedation commonly seen with non-selective benzodiazepines .
Key physical properties include:
Relevant chemical properties include:
Data regarding its interaction with biological systems indicates that it maintains activity across a range of physiological pH levels, making it suitable for pharmacological applications .
SH-053-S-CH3-2'F has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3